Bicyclo[3.1.1]heptan-2-amine

Bioisostere Medicinal Chemistry Drug Design

Bicyclo[3.1.1]heptan-2-amine (CAS: 38102-38-4) is a saturated, bridged bicyclic amine scaffold characterized by a rigid, sp³-rich framework. The parent compound has a molecular formula of C₇H₁₃N, a molecular weight of 111.18 g/mol, a calculated XLogP3-AA of 0.8, and a topological polar surface area of 26 Ų.

Molecular Formula C7H13N
Molecular Weight 111.18 g/mol
Cat. No. B13248100
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBicyclo[3.1.1]heptan-2-amine
Molecular FormulaC7H13N
Molecular Weight111.18 g/mol
Structural Identifiers
SMILESC1CC(C2CC1C2)N
InChIInChI=1S/C7H13N/c8-7-2-1-5-3-6(7)4-5/h5-7H,1-4,8H2
InChIKeyOROSNZQWEOBCRD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Bicyclo[3.1.1]heptan-2-amine for Research and Drug Discovery: Structural and Physicochemical Baseline


Bicyclo[3.1.1]heptan-2-amine (CAS: 38102-38-4) is a saturated, bridged bicyclic amine scaffold characterized by a rigid, sp³-rich framework. The parent compound has a molecular formula of C₇H₁₃N, a molecular weight of 111.18 g/mol, a calculated XLogP3-AA of 0.8, and a topological polar surface area of 26 Ų [1]. Its structural core, the bicyclo[3.1.1]heptane (BCHep) system, is an established bioisostere for meta-substituted arenes, with bridgehead substituent vectors precisely mimicking the 120° angle of meta-benzene geometry [2].

Established meta-arene bioisostere scaffold
Rigid sp³-rich framework for 3D pharmacophore studies
Precise 120° exit vector mimics meta-benzene geometry

Why Bicyclo[3.1.1]heptan-2-amine Cannot Be Replaced by Simple Aliphatic or Aromatic Amines


A direct substitution with a common cycloalkylamine (e.g., cyclohexanamine) or an aniline derivative would fundamentally alter the 3D geometry of a ligand. Generic aliphatic amines lack the constrained bridgehead geometry required to replicate the specific 120° exit vector angle of a meta-substituted phenyl ring, a feature unique to the bicyclo[3.1.1]heptane scaffold [1]. Furthermore, replacing the saturated BCHep core with a planar aromatic amine would significantly reduce the compound's sp³ character, negatively impacting solubility and metabolic stability—key parameters for drug discovery [1][2].

1
Aliphatic amine mismatch

Simple cycloalkylamines lack the constrained bridgehead geometry; binding orientation may shift away from the required 120° vector.

2
Aromatic amine mismatch

Planar aniline derivatives reduce sp³ character and may alter solubility and metabolic stability profiles compared to the saturated BCHep core.

3
BCP para-mimic mismatch

Bicyclo[1.1.1]pentane (BCP) presents a 180° exit vector; cannot replicate the 120° meta-arene geometry.

Quantitative Differentiation Guide: Bicyclo[3.1.1]heptan-2-amine vs. Comparators


Geometric Mimicry of Meta-Substituted Arenes: Precise 120° Exit Vector Angle

The bicyclo[3.1.1]heptane scaffold is a precise geometric mimic for meta-substituted benzenes, which is critical for maintaining binding interactions in a biological target. Unlike bicyclo[1.1.1]pentane (BCP) which is a 180° para-mimic, or ortho-substituted arene isosteres, the BCHep framework provides a unique 120° exit vector angle between bridgehead substituents that maps onto the geometry of meta-benzene with a ~0° dihedral angle [1][2].

Geometry mimicry
Class-level inference
~120° exit vector, ~0° dihedral (BCHep)
BCP: 180° (para-mimic)
Geometric replacement context; X-ray structures support meta-arene match.
Derived from molecular geometry and crystallographic analysis.
Bioisostere Medicinal Chemistry Drug Design

Enhanced Metabolic Stability: BCHep Core vs. Parent Arene-Containing Drugs

Replacing a phenyl ring with a saturated bicyclo[3.1.1]heptane (BCHep) core in drug candidates has been shown to improve metabolic stability. A comparative analysis of absorption, distribution, metabolism, and excretion (ADME) properties between BCHep analogues and their parent arene-containing drugs revealed enhanced metabolic stability for the BCHep derivatives [1][2].

Metabolic stability
Reported comparison
Reported enhanced stability vs. parent arene drugs
Matched molecular pair ADME assays
Supports ADME property screening for lead optimization.
Qualitative improvement reported; specific fold-change data not abstracted.
ADME Metabolic Stability Pharmacokinetics

In Silico Prediction of Potent GPCR Binding Affinity for Bicyclo[3.1.1]heptan-2-amine Scaffold

In silico docking studies predict that the rigid bicyclo[3.1.1]heptan-2-amine scaffold can achieve high binding affinity to certain G protein-coupled receptors (GPCRs). For instance, a predicted Kᵢ of 12 nM was reported for the serotonin 5-HT₂A receptor, which is comparable to the clinically approved antipsychotic aripiprazole .

In silico affinity
Data to verify
Predicted Ki 12 nM (5-HT₂A)
Comparator range: low nM (aripiprazole)
In silico model context; requires experimental validation.
Molecular docking simulation; no experimental binding data.
GPCR Molecular Docking Computational Chemistry

Scalable Synthesis Protocol with Defined Yield and Purity

A robust, multigram-scale synthesis of the core bicyclo[3.1.1]heptane (BCHep) system from [3.1.1]propellane has been established. The protocol provides a reliable route to diverse BCHep derivatives with detailed procedures and defined yields, enabling reproducible and scalable production for research and development [1].

Scalable synthesis
Supporting evidence
5-step from propellane; 26–37% overall yield
Functionalization to key iodides in 6–8 h
Supports procurement and scale-up planning.
Photocatalyzed ATRA; replaces limited prior routes.
Synthetic Chemistry Process R&D Medicinal Chemistry

Bicyclo[3.1.1]heptan-2-amine: Key Application Scenarios for Scientific Procurement


Scaffold for GPCR Ligand Discovery

Given the high in silico predicted affinity of the bicyclo[3.1.1]heptan-2-amine scaffold for serotonin (5-HT₂A) receptors , this compound is a high-priority building block for synthesizing focused libraries targeting GPCRs. The rigid, 3D structure is particularly valuable for exploring novel chemical space in programs for neurological and psychiatric disorders.

Replacement of Meta-Substituted Phenyl Rings in Lead Optimization

When a meta-substituted phenyl ring in a lead compound has been identified as a source of metabolic instability or poor solubility, Bicyclo[3.1.1]heptan-2-amine and its derivatives offer a direct 3D replacement. Its precise 120° exit vector geometry allows medicinal chemists to maintain key binding interactions while using the saturated core to improve overall ADME properties [1].

Chemical Probe Development for 3D Pharmacophore Mapping

The fixed geometry of the bicyclo[3.1.1]heptane core makes it an ideal tool for exploring 3D pharmacophores. By incorporating Bicyclo[3.1.1]heptan-2-amine into a ligand, researchers can probe the spatial requirements of a binding pocket and gain a deeper understanding of structure-activity relationships (SAR) that are not accessible with flexible aliphatic amines .

Synthesis of Novel Aza-bicyclo[3.1.1]heptane Building Blocks

For chemical biology and medicinal chemistry groups seeking to create novel, patentable chemical space, Bicyclo[3.1.1]heptan-2-amine serves as a versatile precursor. It can be further functionalized using established photocatalytic methods to generate a wide array of aza-BCHep derivatives for screening against diverse biological targets, including ion channels and kinases.

Application
Selection Property
Validation Focus
GPCR ligand screening libraries
Predicted receptor engagement scaffold
Experimental binding assays and SAR exploration
Meta-arene bioisostere replacement
120° exit vector geometry
Solubility, metabolic stability and binding affinity profiling
3D pharmacophore mapping studies
Constrained bridgehead geometry
Binding pocket spatial requirements and SAR
Aza-BCHep derivative synthesis
Photocatalytic functionalization versatility
Kinase and ion channel screening panel

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
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